Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate
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Overview
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate is a synthetic organic compound. It is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an ethoxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between the starting materials under controlled conditions.
Protection of Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Final Coupling: The final step involves coupling the protected amino group with the ethoxyphenyl group to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted reactions. The ethoxyphenyl group may interact with biological receptors or enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate: Similar structure but lacks the ethoxy group.
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate: Contains a methoxy group instead of an ethoxy group.
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl (2R)-2-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-6-21-12-9-7-11(8-10-12)13(14(18)20-5)17-15(19)22-16(2,3)4/h7-10,13H,6H2,1-5H3,(H,17,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTVRUXNKSWIG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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